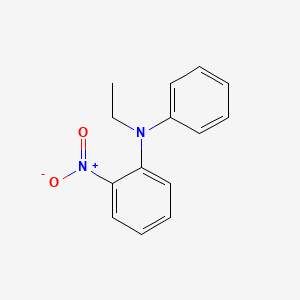

N-Ethyl-2-nitro-N-phenylaniline

Description

Such compounds are typically intermediates in dye synthesis or pharmaceutical applications, leveraging the electron-withdrawing nitro group for reactivity modulation .

Properties

CAS No. |

43199-97-9 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-ethyl-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C14H14N2O2/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16(17)18/h3-11H,2H2,1H3 |

InChI Key |

LPSMZJHWHWYISU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-nitro-N-phenylaniline typically involves the nitration of N-ethyl-N-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the reaction of N-ethyl-N-phenylaniline with nitrobenzene in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

Reduction: N-Ethyl-2-amino-N-phenylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-2-nitro-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- N-Ethyl-2-nitro-N-phenylaniline vs. 2-Nitro-N-phenylaniline: The former features an ethyl group on the nitrogen, while the latter lacks alkylation.

- This compound vs. N,N-Dimethyl-2-nitroaniline : The dimethyl variant (CAS 114651-37-5) replaces the ethyl and phenyl groups with two methyl groups, reducing molecular weight (C₈H₉N₃O₂ vs. inferred C₁₄H₁₃N₃O₂) and altering solubility profiles .

Physicochemical Properties

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.